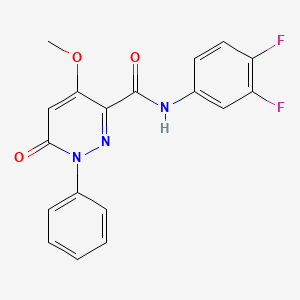

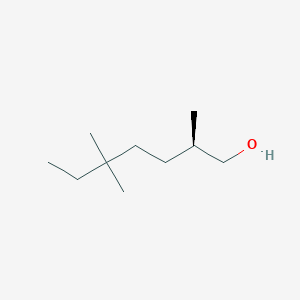

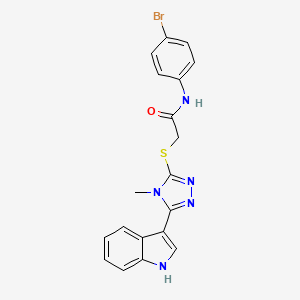

N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring with two carbon atoms and three nitrogen atoms . These compounds are known for their wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .

Synthesis Analysis

The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are similar to the compound you’re interested in, has been realized through two complementary pathways . These methods use succinic anhydride, aminoguanidine hydrochloride, and a variety of amines as starting materials .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be complex and varied. For instance, the annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely. For instance, some synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C .Mécanisme D'action

The mechanism of action of N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide involves its binding to the benzodiazepine site of GABAA receptors. This binding leads to an increase in the affinity of the receptor for GABA, resulting in an enhancement of GABA-mediated inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are widely used as anxiolytics, hypnotics, and anticonvulsants.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound are primarily related to its activity as a GABAA receptor modulator. This compound has been shown to enhance the activity of GABAA receptors, leading to an increase in inhibitory neurotransmission. This effect can result in anxiolytic, sedative, and anticonvulsant effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide in lab experiments is its selectivity for the benzodiazepine site of GABAA receptors. This selectivity can help researchers to study the role of this receptor in different physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.

Orientations Futures

There are several future directions for the research on N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide. One of the significant areas of research is its potential use as a therapeutic agent for various neurological and psychiatric disorders. This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects, which can be useful in the treatment of anxiety disorders, insomnia, and epilepsy. Another future direction is the development of more selective and potent ligands for GABAA receptors, which can help researchers to study the role of these receptors in different physiological and pathological conditions.

Conclusion:

In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential use as a ligand for GABAA receptors. The mechanism of action of this compound involves its binding to the benzodiazepine site of GABAA receptors, leading to an enhancement of GABA-mediated inhibitory neurotransmission. The biochemical and physiological effects of this compound are primarily related to its activity as a GABAA receptor modulator. There are several future directions for the research on this compound, including its potential use as a therapeutic agent for various neurological and psychiatric disorders and the development of more selective and potent ligands for GABAA receptors.

Méthodes De Synthèse

The synthesis of N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide has been reported in several studies. One of the methods involves the reaction of 3-(1H-1,2,4-triazol-5-yl)propanoic acid with propylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours to obtain the final product.

Applications De Recherche Scientifique

- Application: Les dérivés du N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide ont été explorés comme candidats médicaments potentiels. Les chercheurs étudient leurs interactions avec les cibles biologiques, telles que les enzymes ou les récepteurs, en visant des avantages thérapeutiques .

Découverte de médicaments et chimie médicinale

Ces applications mettent en évidence la polyvalence et l'impact potentiel des dérivés du this compound dans divers domaines scientifiques. Des recherches et des explorations plus approfondies permettront de découvrir d'autres utilisations et d'affiner notre compréhension de ce composé intrigant . N'hésitez pas à nous poser des questions si vous souhaitez plus de détails sur un domaine spécifique !

Safety and Hazards

Propriétés

IUPAC Name |

N-propyl-3-(1H-1,2,4-triazol-5-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-2-5-9-8(13)4-3-7-10-6-11-12-7/h6H,2-5H2,1H3,(H,9,13)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPLPJIFUPQABZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCC1=NC=NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-Difluorophenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2383495.png)

![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2383496.png)

![4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol](/img/structure/B2383501.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(4R,5'R,6R,7S,8S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2383503.png)

![4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2383511.png)

![2-(4-chlorophenyl)-N-cyclohexyl-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2383512.png)